N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine
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Overview
Description
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dimethylphenyl group. The final steps involve the attachment of the pyrrolidine moiety and the formation of the methanamine linkage. Common reagents used in these reactions include hydrazine, aldehydes, and amines, under conditions such as reflux and catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine linkage, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine stands out due to its unique combination of a pyrazole ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, specificity, and efficacy in its applications.
Properties
IUPAC Name |
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4/c1-18-5-10-22(13-19(18)2)24-23(16-26-27-24)15-25-14-20-6-8-21(9-7-20)17-28-11-3-4-12-28/h5-10,13,16,25H,3-4,11-12,14-15,17H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDFBVFISFIBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CNCC3=CC=C(C=C3)CN4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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